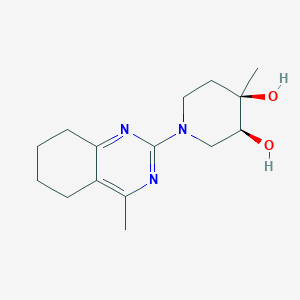
(3S,4R)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4R*)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol is 277.17902698 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications Piperidine derivatives, including those with a quinazoline ring system, have been investigated for their potential antihypertensive properties. A study by Takai et al. (1986) synthesized a series of these compounds and tested them on spontaneously hypertensive rat models, discovering compounds that produced relatively strong hypotension, indicating their potential application in antihypertensive treatments Takai et al., 1986.
Antimicrobial Applications Research on piperidine derivatives has also explored their antimicrobial activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness against various microorganisms, demonstrating that some compounds possess good to moderate activities, suggesting their utility in developing new antimicrobial agents Bektaş et al., 2010.
Photo-induced Electron Transfer The luminescent properties and photo-induced electron transfer capabilities of piperazine-substituted naphthalimides have been studied, showing that these compounds can serve as pH probes and fluorescence quenchers through a photo-induced electron transfer (PET) process. This research, conducted by Gan et al. (2003), highlights the potential applications of such compounds in developing fluorescent materials and sensors Gan et al., 2003.
Enantioselective Synthesis The development of enantioselective processes for synthesizing compounds with piperidine structures, such as CGRP receptor inhibitors, has been a focus area to improve pharmacological properties. Cann et al. (2012) detailed a convergent, stereoselective synthesis method, demonstrating the application of these compounds in precision medicine and drug development Cann et al., 2012.
Eigenschaften
IUPAC Name |
(3S,4R)-4-methyl-1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10-11-5-3-4-6-12(11)17-14(16-10)18-8-7-15(2,20)13(19)9-18/h13,19-20H,3-9H2,1-2H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIURQTKYMLQUJI-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3CCC(C(C3)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCCC2=NC(=N1)N3CC[C@@]([C@H](C3)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide](/img/structure/B5576071.png)
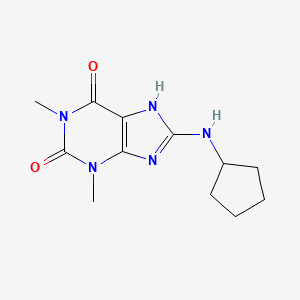
![(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5576095.png)
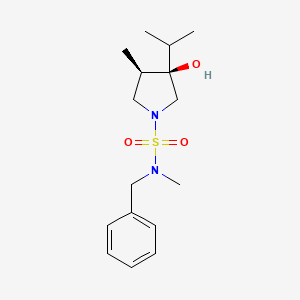
![1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one](/img/structure/B5576122.png)
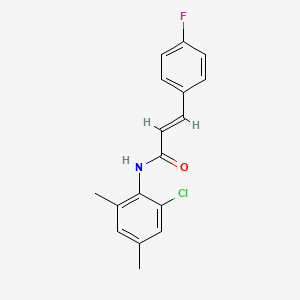
![5-propyl-1'-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5576134.png)
![N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B5576141.png)
![3-FLUORO-N-({N'-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B5576145.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5576160.png)
![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide](/img/structure/B5576169.png)
![2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5576173.png)
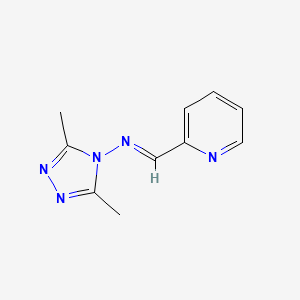
![6-METHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5576186.png)
